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Compound of Interest

Compound Name: Tenilsetam

Cat. No.: B7721646 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tenilsetam, with the IUPAC name 3-thiophen-2-ylpiperazin-2-one, is a nootropic agent that

has been investigated for its potential therapeutic effects in neurodegenerative disorders,

particularly Alzheimer's disease.[1] Its mechanism of action is primarily attributed to its ability to

inhibit the formation of advanced glycation end-products (AGEs), which are implicated in the

pathophysiology of various age-related and diabetic complications. This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties, and

relevant experimental protocols and signaling pathways associated with Tenilsetam.

Chemical Structure and Identification
Tenilsetam is a heterocyclic compound featuring a piperazinone ring linked to a thiophene

group.
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Figure 1. Chemical structure of Tenilsetam.

Identifier Value

IUPAC Name 3-thiophen-2-ylpiperazin-2-one

CAS Number 86696-86-8

Molecular Formula C₈H₁₀N₂OS

Molecular Weight 182.24 g/mol

SMILES C1CNC(=O)C(N1)C2=CC=CS2

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a drug candidate is

fundamental for drug development. The following table summarizes the available data for

Tenilsetam. It is important to note that while some experimental data is available, other values

are computationally predicted and should be considered as such.
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Property Value Source/Method

Melting Point
Not experimentally determined

in available literature.
-

Boiling Point
Not experimentally determined

in available literature.
-

Solubility

Soluble in DMSO. Quantitative

aqueous solubility data is not

readily available.

Commercial supplier data

pKa
Not experimentally determined

in available literature.
-

LogP 0.3 Computed (XLogP3)

Experimental Protocols
Synthesis of Tenilsetam
A detailed, publicly available experimental protocol for the synthesis of Tenilsetam is not

readily found in the scientific literature. However, the synthesis of structurally related 3-

substituted piperazin-2-ones generally involves the condensation of a diamine with an α-halo

ester or a related derivative. For instance, the synthesis of 3-phenyl-2-piperazinone has been

reported via the reaction of ethyl α-bromophenylacetate with an excess of ethylenediamine.

This general approach could likely be adapted for the synthesis of Tenilsetam by utilizing a

thiophene-containing starting material.

In Vitro Inhibition of Advanced Glycation End-product
(AGE) Formation
The primary mechanism of action of Tenilsetam is its ability to inhibit the formation of AGEs. A

general protocol to assess this activity in vitro is as follows:

Preparation of Glycation Substrate: A solution of a model protein, such as bovine serum

albumin (BSA), is prepared in a phosphate buffer (pH 7.4).
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Induction of Glycation: A reducing sugar, typically glucose or fructose, is added to the BSA

solution to initiate the glycation process.

Inhibitor Addition: Various concentrations of Tenilsetam are added to the BSA-sugar mixture.

A control group without the inhibitor is also prepared.

Incubation: The mixtures are incubated at 37°C for a period of several days to weeks to allow

for the formation of AGEs.

Quantification of AGEs: The formation of AGEs is quantified by measuring the characteristic

fluorescence of these products (excitation ~370 nm, emission ~440 nm) using a

spectrofluorometer. The percentage of inhibition by Tenilsetam is calculated by comparing

the fluorescence intensity of the samples with and without the inhibitor.

Signaling Pathways
Tenilsetam exerts its potential therapeutic effects by interfering with the pathological signaling

initiated by the interaction of Advanced Glycation End-products (AGEs) with their cell surface

receptor (RAGE). The binding of AGEs to RAGE triggers a cascade of intracellular events that

contribute to inflammation, oxidative stress, and cellular dysfunction.
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Figure 2. Proposed mechanism of Tenilsetam's interference with the AGE-RAGE signaling

pathway.

As depicted in Figure 2, Tenilsetam is proposed to act upstream by inhibiting the formation of

AGEs, thereby preventing the initiation of this detrimental signaling cascade. The activation of

RAGE by AGEs leads to the production of reactive oxygen species (ROS) and the activation of

key pro-inflammatory transcription factors and signaling pathways, including Nuclear Factor-

kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPKs), and the Janus Kinase/Signal

Transducer and Activator of Transcription (JAK/STAT) pathway. These pathways collectively

drive the expression of pro-inflammatory cytokines and contribute to oxidative stress and

cellular damage, processes that are central to the pathology of neurodegenerative diseases

and diabetic complications.

Conclusion
Tenilsetam is a promising molecule with a well-defined primary mechanism of action as an

inhibitor of AGE formation. This technical guide provides a summary of its chemical and

physical properties, though a notable gap exists in the availability of comprehensive

experimental data for some physicochemical parameters. The outlined experimental protocol

for assessing AGE inhibition and the visualization of the relevant signaling pathway offer a

foundational understanding for researchers and drug development professionals interested in

further investigating the therapeutic potential of Tenilsetam and related compounds. Further

research to fully characterize its physicochemical profile and to develop and publish a detailed

synthetic route would be of significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Tenilsetam: A Technical Guide to its Chemical Structure
and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7721646#chemical-structure-and-physicochemical-
properties-of-tenilsetam]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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